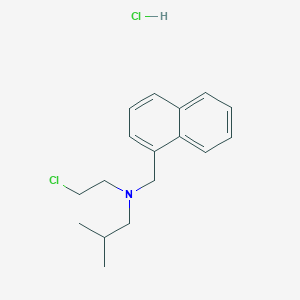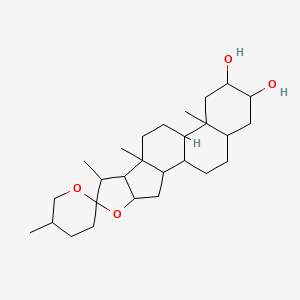![molecular formula C11H15Cl2NO B12001444 N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride CAS No. 5388-82-9](/img/structure/B12001444.png)
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is known for its unique structure, which includes a cyclopropane ring and a chlorophenoxy group. This compound is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required quality standards for research and commercial use.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine, such as oxides, reduced amines, and substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride include:
- N-[2-(4-methylphenoxy)ethyl]cyclopropanamine;hydrochloride
- N-[2-(2-bromophenoxy)ethyl]cyclopropanamine;hydrochloride
- N-[2-(2-fluorophenoxy)ethyl]cyclopropanamine;hydrochloride
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring and a chlorophenoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
5388-82-9 |
|---|---|
Fórmula molecular |
C11H15Cl2NO |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9;/h1-4,9,13H,5-8H2;1H |
Clave InChI |
IYBNXXLIJPVZSQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCOC2=CC=CC=C2Cl.Cl |
Números CAS relacionados |
5388-85-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)
![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)


![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)


![3,5-dichloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide](/img/structure/B12001453.png)
